methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate
CAS No.:
Cat. No.: VC15889563
Molecular Formula: C44H36N6O6
Molecular Weight: 744.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H36N6O6 |
|---|---|
| Molecular Weight | 744.8 g/mol |
| IUPAC Name | methyl 2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-nitrobenzoate |
| Standard InChI | InChI=1S/C44H36N6O6/c1-3-56-43(52)48(40-38(42(51)55-2)24-15-25-39(40)50(53)54)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-45-46-47-49(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
| Standard InChI Key | XTXZJNCTLFONJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7[N+](=O)[O-])C(=O)OC |
Introduction
Methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a complex organic compound featuring a tetrazole ring, a biphenyl structure, and a nitrobenzoate ester. Its molecular formula is C44H36N6O6, and it has a molecular weight of approximately 744.8 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties associated with the tetrazole moiety.
Structural Components:
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Tetrazole Ring: Known for its role in compounds with biological activity, including anticancer properties.
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Biphenyl Structure: Provides a framework for potential interactions with biological targets.
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Nitrobenzoate Ester: Contributes to the compound's reactivity and potential applications.
Synthetic Routes:
The synthesis involves multiple steps:
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Formation of the Tetrazole Ring: Typically achieved through click chemistry, where an azide reacts with a nitrile under mild conditions.
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Biphenyl Formation: Synthesized via Suzuki coupling, involving an aryl halide and an aryl boronic acid with a palladium catalyst.
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Esterification: The nitrobenzoate ester is formed by reacting the corresponding acid with an alcohol in the presence of an acid catalyst.
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Final Coupling: The tetrazole-biphenyl intermediate is coupled with the nitrobenzoate ester under appropriate conditions.
Potential Applications and Biological Activities
Methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a candidate for further research in medicinal chemistry, particularly in drug design and development. Its complex structure suggests potential interactions with biological targets, which could enhance its therapeutic potential compared to simpler analogs.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Candesartan Cilexetil | Antihypertensive agent; contains tetrazole and biphenyl structures | |
| Methyl 2-Ethoxy-1-[2'-(1H-tetrazol-5-yl)biphenyl] | Related to antihypertensive properties | |
| 1-(Cyclohexyloxy)carbonyl ethyl ester | Contains similar functional groups |
These compounds share structural similarities but differ in specific functional groups and biological activities.
Research Findings and Future Directions
Studies on the interactions of methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate with biological targets are crucial for understanding its pharmacological profile. This includes assessing its anticancer activity and potential as a therapeutic agent. Further research should focus on optimizing synthetic routes for higher yield and purity, utilizing advanced techniques such as continuous flow reactors and advanced purification methods.
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